molecular formula C8H8ClNO B3009914 1-(5-Chloro-6-methylpyridin-2-YL)ethanone CAS No. 1393548-17-8

1-(5-Chloro-6-methylpyridin-2-YL)ethanone

Cat. No. B3009914
CAS RN: 1393548-17-8
M. Wt: 169.61
InChI Key: MVANOOSQRMJBMG-UHFFFAOYSA-N
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Description

“1-(5-Chloro-6-methylpyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1393548-17-8 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(5-chloro-6-methylpyridin-2-yl)ethan-1-one . The InChI code is 1S/C8H8ClNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Lumacaftor

Lumacaftor: is a medication used in the treatment of cystic fibrosis. The compound “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” serves as a key intermediate in the synthesis of Lumacaftor . This process involves several steps, including the formation of N-(6-Chloropyridin-2-yl)acetamide and subsequent reactions leading to the final product.

Crystallography Studies

The crystal structure of derivatives of “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” has been studied to understand their molecular configuration . These studies are crucial for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science.

Anticancer Research

Compounds derived from “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” have been investigated for their potential anticancer properties . The ability to bind with proteins like bovine serum albumin is significant for drug delivery systems targeting cancer cells.

Enzyme Inhibition

Derivatives of “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” have shown activity as enzyme inhibitors . For instance, they have been tested against ribosomal s6 kinase p70S6Kβ (S6K2), which is relevant in the study of cell growth and metabolism.

Imidazole Derivative Synthesis

The compound is used in the synthesis of imidazole derivatives, which exhibit a wide range of biological activities . These activities include antibacterial, antifungal, and anti-inflammatory effects, making them valuable in drug development.

Quinolinyl-Pyrazole Synthesis

“1-(5-Chloro-6-methylpyridin-2-YL)ethanone” is also a precursor in the synthesis of quinolinyl-pyrazoles . These compounds have been explored for their pharmacological properties, including their use in treating various health threats.

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-(5-chloro-6-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANOOSQRMJBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-6-methylpyridin-2-YL)ethanone

CAS RN

1393548-17-8
Record name 1-(5-chloro-6-methylpyridin-2-yl)ethanone
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